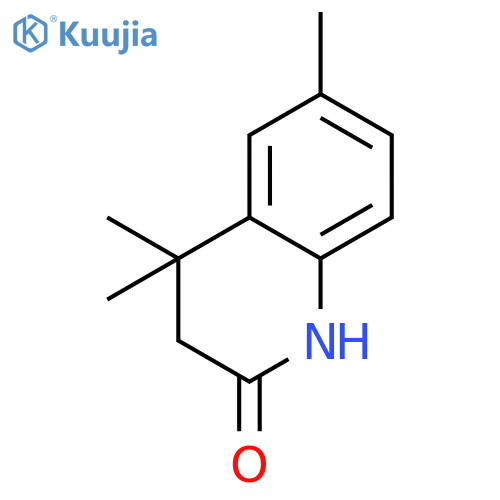Cas no 181122-00-9 (4,4,6-trimethyl-1,3-dihydroquinolin-2-one)

181122-00-9 structure
商品名:4,4,6-trimethyl-1,3-dihydroquinolin-2-one
CAS番号:181122-00-9
MF:C12H15NO
メガワット:189.253603219986
MDL:MFCD12913845
CID:1372643
4,4,6-trimethyl-1,3-dihydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 4,4,6-trimetil-3,4-dihidro-2-quinolona
- 4,4,6-TRIMETHYL-3,4-DIHYDRO-1H-QUINOLIN-2-ONE
- 4,4,6-Trimethyl-3,4-dihydro-1H-chinolin-2-on
- SureCN2242664
- 3,4-dihydro-4,4,6-trimethyl-2(1H)-quinolinone
- 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
- 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline
- 4,4,6-TriMethyl-1,3-dihydroquinolin-2-one
- 4,4,6-trimethyl-1,3-dihydroquinolin-2-one
-
- MDL: MFCD12913845
- インチ: InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)12(2,3)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14)
- InChIKey: XQSXUDFDIMWBNI-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2=C(C=C(C)C=C2)C(C)(C)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
4,4,6-trimethyl-1,3-dihydroquinolin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D971432-25g |
4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one |
181122-00-9 | 95% | 25g |
$535 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0220-1g |
4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one |
181122-00-9 | 97% | 1g |
¥524.64 | 2025-01-21 | |
| TRC | T797635-100mg |
4,4,6-Trimethyl-1,3-dihydroquinolin-2-one |
181122-00-9 | 100mg |
$ 80.00 | 2022-06-02 | ||
| abcr | AB538445-25 g |
4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one; . |
181122-00-9 | 25g |
€874.00 | 2023-04-14 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0220-5g |
4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one |
181122-00-9 | 97% | 5g |
¥1573.91 | 2025-01-21 | |
| A2B Chem LLC | AA96607-1g |
4,4,6-Trimethyl-1,3-dihydroquinolin-2-one |
181122-00-9 | 98% | 1g |
$75.00 | 2024-04-20 | |
| Ambeed | A885396-1g |
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one |
181122-00-9 | 98% | 1g |
$43.0 | 2024-07-28 | |
| 1PlusChem | 1P00235R-5g |
2(1H)-Quinolinone, 3,4-dihydro-4,4,6-trimethyl- |
181122-00-9 | 98% | 5g |
$270.00 | 2025-02-19 | |
| eNovation Chemicals LLC | D971432-25g |
4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one |
181122-00-9 | 95% | 25g |
$535 | 2025-02-25 | |
| 1PlusChem | 1P00235R-10g |
2(1H)-Quinolinone, 3,4-dihydro-4,4,6-trimethyl- |
181122-00-9 | 98% | 10g |
$413.00 | 2025-02-19 |
4,4,6-trimethyl-1,3-dihydroquinolin-2-one 関連文献
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
181122-00-9 (4,4,6-trimethyl-1,3-dihydroquinolin-2-one) 関連製品
- 20150-83-8(3,4-DIHYDRO-6-METHYL-2(1H)-QUINOLINONE)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:181122-00-9)4,4,6-trimethyl-1,3-dihydroquinolin-2-one

清らかである:99%
はかる:25g
価格 ($):471.0